molecular formula C19H17NO3 B134805 4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde CAS No. 103788-59-6

4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde

Cat. No. B134805
Key on ui cas rn: 103788-59-6
M. Wt: 307.3 g/mol
InChI Key: IPWZPTYWJHXUHD-UHFFFAOYSA-N
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Patent
US05498621

Procedure details

A mixture of 6.0 g of 4-(2-phenyl-5-methyloxazol4-ylethoxy)benzonitrile (prepared by reacting p-fluorobenzonitrile with 2-phenyl-4-hydroxyethyl-5-methyloxazole), 6.0 g of Raney nickel alloy and 100 ml of 70% formic acid was heated to reflux for 2 hours. The reaction was cooled and the solids filtered and washed with ethyl acetate. The washings and formic acid filtrate were combined and concentrated in vacuo to an oil. The residue was treated with water (100 ml) and extracted with ethyl acetate (3×100 ml). The extracts were combined and washed with water until the pH of the washings was 7. The extracts were washed with a brine solution, dried over sodium sulfate and concentrated to an oil, which on chromatographing on 250 g of silica gel (ethyl acetate-hexane; 30:70; v:v) gave 5.08 g of product, m.p. 79°-81° C.
Name
4-(2-phenyl-5-methyloxazol4-ylethoxy)benzonitrile
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[O:8][C:9]([CH3:23])=[C:10]([CH2:12][CH2:13][O:14][C:15]3[CH:22]=[CH:21][C:18]([C:19]#N)=[CH:17][CH:16]=3)[N:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(O)=[O:25]>[Ni]>[C:1]1([C:7]2[O:8][C:9]([CH3:23])=[C:10]([CH2:12][CH2:13][O:14][C:15]3[CH:22]=[CH:21][C:18]([CH:19]=[O:25])=[CH:17][CH:16]=3)[N:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
4-(2-phenyl-5-methyloxazol4-ylethoxy)benzonitrile
Quantity
6 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1OC(=C(N1)CCOC1=CC=C(C#N)C=C1)C
Name
Quantity
6 g
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
FILTRATION
Type
FILTRATION
Details
the solids filtered
WASH
Type
WASH
Details
washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to an oil
ADDITION
Type
ADDITION
Details
The residue was treated with water (100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×100 ml)
WASH
Type
WASH
Details
washed with water until the pH of the washings
WASH
Type
WASH
Details
The extracts were washed with a brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil, which on chromatographing on 250 g of silica gel (ethyl acetate-hexane; 30:70; v:v)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1OC(=C(N1)CCOC1=CC=C(C=O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.08 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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